6-Fluoro-2-(3-fluorophenyl)-4H-chromen-4-one
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Overview
Description
6-Fluoro-2-(3-fluorophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(3-fluorophenyl)-4H-chromen-4-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The general procedure includes the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(3-fluorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may possess different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(3-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-trifluoromethylbenzoic acid, 3-fluorophenyl ester: Another fluorinated compound with similar structural features.
4-Fluorophenylboronic acid: Used in similar synthetic applications.
Uniqueness
6-Fluoro-2-(3-fluorophenyl)-4H-chromen-4-one
Properties
CAS No. |
213894-70-3 |
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Molecular Formula |
C15H8F2O2 |
Molecular Weight |
258.22 g/mol |
IUPAC Name |
6-fluoro-2-(3-fluorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8F2O2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H |
InChI Key |
SLNCMJYPLFSUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=O)C3=C(O2)C=CC(=C3)F |
Origin of Product |
United States |
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